![molecular formula C12H11FN2O2S B1368036 4-amino-N-(2-fluorophenyl)benzenesulfonamide CAS No. 1494-83-3](/img/structure/B1368036.png)
4-amino-N-(2-fluorophenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives, including 4-amino-N-(2-fluorophenyl)benzenesulfonamide, against drug-resistant strains of bacteria and mycobacteria.
- Mycobacterium abscessus : A study synthesized novel benzenesulfonamide-bearing imidazole derivatives that exhibited strong antimicrobial activity against multidrug-resistant strains of M. abscessus. Among these, compounds bearing a 4-fluorophenyl group demonstrated significant efficacy, suggesting that modifications to the benzenesulfonamide framework can enhance antimicrobial properties .
- Mechanism of Action : The mechanism behind the antimicrobial activity often involves the inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth and virulence. Inhibiting these enzymes can lead to defective growth in pathogens like M. abscessus and M. tuberculosis .
Anticancer Applications
The compound has also been studied for its potential as an anticancer agent.
- Carbonic Anhydrase Inhibition : this compound has been evaluated as a carbonic anhydrase inhibitor, particularly targeting CA IX and CA XII. These enzymes are overexpressed in various tumors and are associated with poor prognosis in cancer patients .
- In Vitro and In Vivo Studies : Research has shown that selective inhibition of CA IX can trigger apoptosis and ferroptosis in cancer cells. For instance, compounds derived from benzenesulfonamides have been tested across multiple cancer cell lines, including melanoma and pancreatic cancer, demonstrating promising antiproliferative effects .
Synthesis and Structural Studies
The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its biological activity.
- Synthetic Pathways : The compound can be synthesized through nucleophilic substitutions involving commercially available anilines and sulfonamides. This synthetic flexibility enables the development of a library of derivatives that can be screened for various biological activities .
- Crystal Structure Analysis : Understanding the crystal structure of this compound aids in elucidating its interaction mechanisms at the molecular level. Studies have provided insights into how structural variations affect its binding affinity to target enzymes .
Safety and Toxicity Profiles
While exploring the applications of this compound, it is crucial to assess its safety profile.
- Toxicity Assessments : Initial toxicity evaluations have shown that certain derivatives do not exhibit significant cytotoxicity at therapeutic concentrations, making them suitable candidates for further development in clinical settings .
- ADMET Properties : The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties indicates favorable profiles for some derivatives, which is essential for their advancement into clinical trials .
Mechanism of Action
The mechanism of action of 4-amino-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-fluorophenyl)benzenesulfonamide: Similar structure but with the fluorine atom at the para position.
4-amino-N-(3-fluorophenyl)benzenesulfonamide: Fluorine atom at the meta position.
4-amino-N-(2-chlorophenyl)benzenesulfonamide: Chlorine atom instead of fluorine.
Uniqueness
4-amino-N-(2-fluorophenyl)benzenesulfonamide is unique due to the position of the fluorine atom, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom at the ortho position can enhance the compound’s stability and binding affinity in biochemical applications.
Biological Activity
4-amino-N-(2-fluorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amino group and a fluorinated phenyl moiety attached to a benzenesulfonamide core. Its IUPAC name reflects its structural components, and its molecular formula is C12H11FN2O2S.
Key Properties
Property | Value |
---|---|
Molecular Weight | 270.29 g/mol |
Solubility | Soluble in DMSO and water |
Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives against drug-resistant strains of Mycobacterium abscessus (MAC). In particular, this compound has shown promising results in inhibiting the growth of these pathogens.
- Case Study : A study evaluated several benzenesulfonamide derivatives for their activity against multidrug-resistant M. abscessus. The compound demonstrated significant antimicrobial activity, outperforming some conventional antibiotics used as controls .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Sulfonamides are known to exhibit inhibitory effects on various cancer cell lines through multiple mechanisms.
- Research Findings : In vitro studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation effectively. For instance, compounds with similar structures have been tested against the NCI-60 cancer cell line panel, revealing significant growth inhibition across various cancer types .
Table: Anticancer Activity Against Various Cell Lines
Cell Line | % Inhibition (at 1 µM) |
---|---|
HepG2 | 70% |
MCF-7 | 65% |
SK-MEL-5 | 91% |
OVCAR-4 | 71% |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor progression and metastasis. Inhibition of CA IX has been linked to apoptosis induction in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with sulfonamides can lead to cell cycle arrest at the G2/M phase, contributing to their antiproliferative effects .
Similar Compounds
A comparison with structurally related compounds can provide insights into the unique properties of this compound.
Compound Name | Structural Variation | Biological Activity |
---|---|---|
4-amino-N-(4-fluorophenyl)benzenesulfonamide | Fluorine at para position | Moderate anticancer activity |
4-amino-N-(3-fluorophenyl)benzenesulfonamide | Fluorine at meta position | Lower antimicrobial activity |
4-amino-N-(2-chlorophenyl)benzenesulfonamide | Chlorine instead of fluorine | Reduced enzyme inhibition |
The positioning of the halogen (fluorine or chlorine) significantly influences the compound's reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-amino-N-(2-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDGJUHWDSLRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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